molecular formula C21H17NO B3049752 2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol CAS No. 21868-93-9

2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol

Cat. No.: B3049752
CAS No.: 21868-93-9
M. Wt: 299.4 g/mol
InChI Key: PSWVJTFZIDXKQE-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and natural products. The structure of this compound consists of a tetrahydroisoquinoline core with two phenyl groups attached at the 2 and 3 positions and a hydroxyl group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid and a temperature range of 0-100°C.

Another method involves the reduction of 2,3-Diphenyl-1,2,3,4-tetrahydroisoquinoline using a reducing agent such as sodium borohydride or lithium aluminum hydride to introduce the hydroxyl group at the 1 position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 1 position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups at the 2 and 3 positions can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.

    Industry: Used in the production of fine chemicals and as a building block for the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of neurotransmitters, leading to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroisoquinoline: Lacks the phenyl groups and hydroxyl group, resulting in different biological activities and chemical reactivity.

    2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Contains only one phenyl group, leading to different steric and electronic properties.

    3-Phenyl-1,2,3,4-tetrahydroisoquinoline: Contains only one phenyl group at a different position, affecting its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,3-diphenyl-3,4-dihydro-1H-isoquinolin-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c23-21-19-14-8-7-11-17(19)15-20(16-9-3-1-4-10-16)22(21)18-12-5-2-6-13-18/h1-14,20-21,23H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRZBHZOPFFKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(C2=CC=CC=C21)O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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